Oxotremorine

Cardiovascular Pharmacology Muscarinic Receptor Signaling Inotropic Potency

Oxotremorine is the definitive mAChR agonist for CNS research. Unlike carbachol (full agonist at all subtypes), oxotremorine displays full agonism at M2/M4 and partial agonism at M1/M3, enabling nuanced receptor reserve studies. Its tertiary amine structure ensures superior BBB penetration vs. quaternary analogs like oxotremorine-M, producing robust central effects (tremor ED50: 1.6 mg/kg i.p.). With ~7-fold higher M2 potency than carbachol (EC50 20 nmol/L) and long in vivo duration, it is the optimal tool for Parkinson's models, cardiac M2 studies, and sustained cholinergic activation protocols. Select for experiments demanding CNS bioavailability and subtype-selective efficacy profiling.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
CAS No. 51-73-0
Cat. No. B1213734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxotremorine
CAS51-73-0
SynonymsTremorine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC#CCN2CCCC2
InChIInChI=1S/C12H20N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-4,7-12H2
InChIKeyJSUAJTLKVREZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxotremorine (CAS 51-73-0): Muscarinic Acetylcholine Receptor Agonist Profile and Baseline Procurement Data


Oxotremorine (CAS 51-73-0) is a non-selective muscarinic acetylcholine receptor (mAChR) agonist that exhibits a mixed efficacy profile across mAChR subtypes, functioning as a full agonist at M2 and M4 receptors while acting as a partial agonist at M1, M3, and M5 receptors depending on the cellular context and functional assay employed [1]. It is the active metabolite of the tremorgenic prodrug tremorine and is widely used as a pharmacological tool to study cholinergic signaling in the central and peripheral nervous systems [2]. As a tertiary amine with favorable blood-brain barrier penetration, oxotremorine induces centrally-mediated effects including tremor, analgesia, and hypothermia, making it a standard agent for establishing experimental models of Parkinson's disease and for probing muscarinic autoreceptor function [3].

Oxotremorine (CAS 51-73-0) Cannot Be Substituted: The Critical Role of Receptor Subtype Efficacy and Pharmacokinetic Properties


Oxotremorine cannot be simply interchanged with other muscarinic agonists such as carbachol, pilocarpine, or arecoline because it exhibits a unique profile of receptor subtype efficacy and a distinct pharmacokinetic signature. Unlike carbachol, which acts as a full agonist at all mAChR subtypes, oxotremorine displays partial agonism at M1 and M3 receptors in many functional assays, leading to different downstream signaling outcomes [1]. Furthermore, oxotremorine's tertiary amine structure confers superior brain penetration compared to quaternary ammonium analogs like oxotremorine-M, which are largely restricted to the periphery [2]. This central nervous system bioavailability is essential for its established use as a tremor-inducing agent in Parkinson's disease models. Finally, oxotremorine demonstrates a long duration of action in vivo, contrasting sharply with the short duration of arecoline, a feature that directly impacts experimental design and the interpretation of behavioral and neurochemical studies [3].

Oxotremorine (CAS 51-73-0): Quantitative Differentiation vs. Key Muscarinic Agonist Comparators


Oxotremorine Exhibits ~7-Fold Higher Potency in Negative Inotropic Effects Compared to Carbachol

In isolated guinea-pig papillary muscles, oxotremorine demonstrated the highest negative inotropic potency among a panel of muscarinic agonists, with an EC50 of 20 nmol/L, which is approximately 7-fold more potent than carbachol (EC50 = 139 nmol/L) and 24.5-fold more potent than methacholine (EC50 = 490 nmol/L) [1]. This indicates that oxotremorine is a significantly more potent agonist for the receptor population mediating this specific cardiac effect.

Cardiovascular Pharmacology Muscarinic Receptor Signaling Inotropic Potency

Oxotremorine Displays Intermediate Efficacy at M1 Receptors, Distinguishing It from Full and Partial Agonists

In a study of M1 muscarinic receptors expressed in transfected murine fibroblast B82 cells, oxotremorine was classified as having intermediate efficacy. Its maximal functional effect was lower than that of full agonists like oxotremorine-M and carbachol, but higher than that of low-efficacy agonists like McN-A-343 and arecoline [1]. This intermediate efficacy profile is a key differentiator from both the highly efficacious carbachol and the weak partial agonist pilocarpine.

Receptor Pharmacology M1 Muscarinic Receptor Agonist Efficacy

Oxotremorine Demonstrates Superior Brain Bioavailability Compared to the Quaternary Analog Oxotremorine-M

In rats, a single intravenous dose of oxotremorine (0.3 mg/kg) resulted in rapid and high brain penetration, achieving a peak brain concentration of 1200 ng/g at 1 minute post-injection [1]. In contrast, the quaternary ammonium analog oxotremorine-M is poorly brain-penetrant due to its permanent positive charge, restricting its actions primarily to peripheral muscarinic receptors [2]. This demonstrates that oxotremorine is the preferred compound for studies requiring central muscarinic receptor engagement.

Pharmacokinetics Blood-Brain Barrier CNS Penetration

Oxotremorine Binds to All Four Major mAChR Subtypes with Micromolar Affinity (Ki Range: 3.31-9.33 µM)

Radioligand binding studies using human recombinant muscarinic receptors reveal that oxotremorine binds to M1, M2, M3, and M4 subtypes with Ki values of 3.31, 9.33, 5.24, and 7.08 µM, respectively . This non-selective binding profile contrasts with more selective agonists like xanomeline (M1/M4-preferring) or cevimeline (M3-preferring), and is similar to the non-selective profile of carbachol, though with distinct efficacy across subtypes.

Radioligand Binding Receptor Affinity mAChR Subtypes

Oxotremorine Induces Reliable, Dose-Dependent Tremor in Rodents with an ED50 of 1.6 mg/kg i.p.

Oxotremorine reliably induces tremor in rodents, a key feature for Parkinson's disease models, with an intraperitoneal ED50 of 1.6 mg/kg in rats [1]. This central effect is a hallmark of oxotremorine's pharmacology and distinguishes it from peripherally-restricted agonists like bethanechol or methacholine, which do not produce tremor. The dose-response relationship is well-characterized, enabling precise control over tremor severity .

Behavioral Pharmacology Parkinson's Disease Model Tremor Induction

Oxotremorine (CAS 51-73-0): Preferred Research Application Scenarios Based on Quantitative Differentiation


Cardiac Muscarinic Receptor Signaling Studies Requiring High-Potency Negative Inotropic Responses

Use oxotremorine as the agonist of choice when investigating negative inotropic effects mediated by cardiac M2 receptors. Its EC50 of 20 nmol/L in guinea-pig papillary muscle [1] demonstrates ~7-fold higher potency than carbachol, allowing for more sensitive detection of receptor activation and minimizing potential confounding effects from high agonist concentrations.

In Vivo Studies of Central Cholinergic Function, Including Tremor Induction and Analgesia

Select oxotremorine for experiments requiring robust central nervous system penetration. Its rapid and high brain concentration (1200 ng/g at 1 min in rats) [2] and established tremorigenic ED50 (1.6 mg/kg i.p.) [3] make it the definitive tool for Parkinson's disease models and studies of muscarinic analgesia, where peripheral agonists like oxotremorine-M or bethanechol are ineffective.

Investigating Partial Agonism and Functional Selectivity at M1 and M3 Muscarinic Receptors

Employ oxotremorine as a reference partial agonist to study receptor reserve and biased signaling at M1 and M3 receptors. Its intermediate efficacy profile in M1-expressing B82 cells [4] and its ability to act as a partial agonist in tissues with low receptor reserve (e.g., urinary bladder) [5] provide a unique pharmacological signature distinct from full agonists like carbachol.

Long-Duration In Vivo Pharmacokinetic Studies

Utilize oxotremorine for experimental protocols requiring sustained cholinergic activation over time. Its long duration of action in mice, contrasted with the short duration of arecoline [6], enables studies of prolonged receptor desensitization, tolerance development, or chronic behavioral effects without the need for repeated dosing or continuous infusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxotremorine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.